2-(1H-tetrazol-5-ylmethyl)aniline 2-(1H-tetrazol-5-ylmethyl)aniline
Brand Name: Vulcanchem
CAS No.: 177595-30-1
VCID: VC7953016
InChI: InChI=1S/C8H9N5/c9-7-4-2-1-3-6(7)5-8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13)
SMILES: C1=CC=C(C(=C1)CC2=NNN=N2)N
Molecular Formula: C8H9N5
Molecular Weight: 175.19

2-(1H-tetrazol-5-ylmethyl)aniline

CAS No.: 177595-30-1

Cat. No.: VC7953016

Molecular Formula: C8H9N5

Molecular Weight: 175.19

* For research use only. Not for human or veterinary use.

2-(1H-tetrazol-5-ylmethyl)aniline - 177595-30-1

Specification

CAS No. 177595-30-1
Molecular Formula C8H9N5
Molecular Weight 175.19
IUPAC Name 2-(2H-tetrazol-5-ylmethyl)aniline
Standard InChI InChI=1S/C8H9N5/c9-7-4-2-1-3-6(7)5-8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13)
Standard InChI Key NTAGUDUJVOMTLN-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC2=NNN=N2)N
Canonical SMILES C1=CC=C(C(=C1)CC2=NNN=N2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(1H-Tetrazol-5-ylmethyl)aniline consists of an aniline group (C6H5NH2) substituted at the ortho position with a methylene-linked 1H-tetrazol-5-yl group. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, exhibits tautomerism between 1H- and 2H-forms, though the 1H-tautomer is typically more stable in solution . The methylene bridge (-CH2-) introduces conformational flexibility, potentially influencing reactivity and intermolecular interactions.

Molecular Formula and Weight

The molecular formula is inferred as C8H9N5 (calculated from structural analogs ), with a molecular weight of 175.19 g/mol. This contrasts with simpler analogs like 2-(2H-tetrazol-5-yl)aniline (C7H7N5, 161.16 g/mol ) and N-[2-(2H-tetrazol-5-yl)ethyl]aniline (C9H11N5, 189.22 g/mol ), highlighting the incremental impact of the methylene spacer.

Physical Properties

While experimental data for 2-(1H-tetrazol-5-ylmethyl)aniline are unavailable, properties can be extrapolated from related compounds:

Property2-(1H-Tetrazol-5-ylmethyl)aniline (Inferred)2-(2H-Tetrazol-5-yl)aniline 4-(1H-Tetrazol-5-yl)aniline
Density (g/cm³)~1.35–1.451.3131.313
Boiling Point (°C)~430–440435.6435.6
Melting Point (°C)~250–265 (decomp.)N/A~265 (decomp.)
Solubility in WaterSlightly solubleSlightly solubleSlightly soluble

The methylene group likely reduces crystallinity compared to directly linked tetrazolyl-anilines, potentially lowering the melting point. The compound’s solubility profile aligns with other tetrazole derivatives, showing limited aqueous solubility but enhanced solubility in polar organic solvents like methanol or dimethylformamide .

Synthesis and Reactivity

Synthetic Strategies

The synthesis of 2-(1H-tetrazol-5-ylmethyl)aniline can be approached via two primary routes, drawing from methodologies used for analogous compounds:

Key Reactivity Insights

  • Acid/Base Behavior: The tetrazole ring (pKa ~4–5 ) can act as a weak acid, enabling salt formation with bases. The aniline amine (pKa ~4.6) contributes to amphoteric behavior.

  • Hydrogenolysis Sensitivity: Like 3-(1H-tetrazol-5-yl)-indoles , the tetrazole group may require protection during synthetic steps involving reducing agents.

  • Electrophilic Substitution: The electron-rich aniline ring can undergo nitration or sulfonation, though the tetrazole group may direct substituents to specific positions.

Applications and Industrial Relevance

Pharmaceutical Chemistry

Tetrazoles are widely employed as bioisosteres for carboxylic acids, improving metabolic stability and bioavailability. While 2-(1H-tetrazol-5-ylmethyl)aniline has not been directly cited in drug candidates, analogs like 4-(1H-tetrazol-5-yl)aniline are utilized in angiotensin II receptor antagonists . The methylene spacer in this compound could enhance conformational flexibility, making it a candidate for kinase inhibitors or GPCR-targeted therapies.

Materials Science

Tetrazole-containing amines serve as monomers in conductive polymers and ligands in coordination complexes. The chelating ability of the tetrazole ring, combined with the amine’s nucleophilicity, could facilitate the synthesis of metal-organic frameworks (MOFs) with applications in gas storage or catalysis .

Industrial Chemistry

  • Dyes and Pigments: The amine group enables diazotization and coupling reactions, forming azo dyes with enhanced lightfastness .

  • Corrosion Inhibitors: Tetrazoles adsorb onto metal surfaces, forming protective films. This compound’s structure may offer advantages in acidic environments.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator